molecular formula C19H15Cl2N3O2 B2724777 2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide CAS No. 1797602-33-5

2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide

Cat. No.: B2724777
CAS No.: 1797602-33-5
M. Wt: 388.25
InChI Key: TXMTWVOQNQDZMP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a phenyl ring linked to a cyclopropyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro substitution and cyclopropyl-oxadiazole linkage make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,5-dichloro-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-13-7-8-15(21)14(10-13)19(25)22-16-4-2-1-3-12(16)9-17-23-18(24-26-17)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMTWVOQNQDZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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